Dalvance

ABSSSI Clinical Trial Efficacy

Dalvance (dalbavancin) is a semi-synthetic lipoglycopeptide with a >14-day terminal half-life—enabling once-weekly or single-dose IV regimens that eliminate the hospitalization, PICC-line, and TDM burden inherent to daily vancomycin therapy. With 32-fold greater anti-MRSA potency and a 60% relative reduction in nephrotoxicity, dalbavancin is the definitive procurement choice for healthcare systems reducing inpatient bed utilization, researchers designing streamlined clinical trials, and clinicians managing osteoarticular infections or treating patients with renal compromise. Available as high-purity (≥98%) research-grade material.

Molecular Formula C88H100Cl2N10O28
Molecular Weight 1816.7 g/mol
Cat. No. B8068804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDalvance
Molecular FormulaC88H100Cl2N10O28
Molecular Weight1816.7 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O
InChIInChI=1S/C88H100Cl2N10O28/c1-38(2)13-10-8-6-7-9-11-14-61(106)94-70-73(109)75(111)78(86(120)121)128-87(70)127-77-58-31-43-32-59(77)124-55-24-19-42(29-50(55)89)71(107)69-85(119)98-67(80(114)92-25-12-26-100(4)5)48-33-44(102)34-57(125-88-76(112)74(110)72(108)60(37-101)126-88)62(48)47-28-40(17-22-52(47)103)65(82(116)99-69)95-83(117)66(43)96-84(118)68-49-35-46(36-54(105)63(49)90)123-56-30-41(18-23-53(56)104)64(91-3)81(115)93-51(79(113)97-68)27-39-15-20-45(122-58)21-16-39/h15-24,28-36,38,51,60,64-76,78,87-88,91,101-105,107-112H,6-14,25-27,37H2,1-5H3,(H,92,114)(H,93,115)(H,94,106)(H,95,117)(H,96,118)(H,97,113)(H,98,119)(H,99,116)(H,120,121)/t51-,60-,64-,65-,66-,67?,68+,69+,70-,71-,72-,73-,74+,75+,76+,78+,87-,88+/m1/s1
InChIKeyKGPGQDLTDHGEGT-VBZOGQDBSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dalvance (Dalbavancin) for Injection: Scientific and Procurement Baseline for a Long-Acting Lipoglycopeptide Antibiotic


Dalvance (dalbavancin) is a semi-synthetic lipoglycopeptide antibacterial agent derived from a teicoplanin-like natural glycopeptide [1]. It exerts bactericidal activity against Gram-positive pathogens by binding to the D-alanyl-D-alanyl terminus of the growing peptidoglycan chain, thereby inhibiting cell wall synthesis and also interacting with the bacterial membrane via its lipophilic side chain [2]. Dalbavancin is administered intravenously and is FDA-approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI) in adult and pediatric patients caused by designated susceptible strains of Gram-positive microorganisms, including methicillin-resistant *Staphylococcus aureus* (MRSA) [3].

Dalvance (Dalbavancin) Cannot Be Functionally Replaced by Generic Vancomycin or Other Glycopeptides in Key Clinical and Operational Settings


While dalbavancin belongs to the glycopeptide antibiotic class, its semi-synthetic structure confers a distinct, prolonged pharmacokinetic profile that fundamentally alters its clinical utility and procurement value proposition compared to generics like vancomycin [1]. Unlike vancomycin, which requires twice-daily intravenous infusions and therapeutic drug monitoring (TDM) due to a narrow therapeutic index and nephrotoxicity risk, dalbavancin's terminal half-life of over 14 days enables a once-weekly or single-dose regimen, directly eliminating the need for daily inpatient care or home infusion services for ABSSSI treatment [2]. Furthermore, its *in vitro* potency against MRSA is up to 32-fold greater than that of vancomycin [3]. These differential features mean that substituting dalbavancin with a generic glycopeptide is not a simple 1:1 switch; it represents a trade-off between higher upfront drug cost and dramatically reduced hospitalization, monitoring, and vascular access resource consumption. The following evidence quantifies these critical differentiators.

Dalvance (Dalbavancin) Comparative Quantitative Evidence Guide: Selection Rationale vs. Vancomycin and Other Lipoglycopeptides


Phase 3 Non-Inferiority in ABSSSI: Equivalent Efficacy with Two Doses vs. 14 Days of Vancomycin

In the Phase 3 DISCOVER 1 trial, a two-dose regimen of dalbavancin (1,000 mg on Day 1, 500 mg on Day 8) demonstrated non-inferior clinical efficacy to a 10-14 day course of twice-daily intravenous vancomycin (with option to switch to oral linezolid) for the treatment of ABSSSI. The early clinical response at 48-72 hours was 83% for dalbavancin vs. 81.8% for vancomycin/linezolid in the intent-to-treat (ITT) population (95% CI: -4.9, 7.6) . Clinical success at end of treatment (Day 14) in clinically evaluable patients was 87% for dalbavancin vs. 91.4% for the comparator . This establishes equivalent therapeutic outcomes with a vastly simplified dosing regimen.

ABSSSI Clinical Trial Efficacy Vancomycin

Superior In Vitro Potency Against MRSA: Dalbavancin MIC90 is >20-fold Lower Than Vancomycin

Dalbavancin exhibits significantly greater *in vitro* potency against clinical isolates of methicillin-resistant *Staphylococcus aureus* (MRSA) compared to vancomycin, linezolid, and daptomycin. In a study of 124 MRSA clinical isolates from skin and soft tissue infections (2020-2022), the MIC90 for dalbavancin was 0.094 μg/mL, compared to 2 μg/mL for vancomycin [1]. This represents an over 21-fold lower concentration required to inhibit 90% of MRSA strains. Dalbavancin's MIC50 was 0.064 μg/mL vs. vancomycin's 1 μg/mL [1]. This superior potency profile is consistent with earlier surveillance data showing dalbavancin to be 16- to 32-fold more potent than vancomycin against a broad collection of staphylococcal isolates [2].

MRSA MIC In Vitro Potency Antimicrobial Resistance

Unmatched Pharmacokinetic Half-Life: Terminal t½ of >14 Days Enables Single-Dose or Once-Weekly Dosing

Dalbavancin's most defining characteristic is its extremely prolonged terminal half-life (t½), which exceeds 14 days in humans, a direct consequence of its high reversible plasma protein binding (93-98%) and its lipophilic side chain [1]. This is in stark contrast to vancomycin, which has a t½ of approximately 4-6 hours and requires twice-daily dosing with therapeutic drug monitoring (TDM). Even compared to its fellow long-acting lipoglycopeptide, oritavancin (t½ ~245-393 hours), dalbavancin's pharmacokinetics are more predictable and less complex, allowing for flexible dosing [2]. The FDA-approved regimens for ABSSSI include a single 1,500 mg dose or a two-dose regimen (1,000 mg on Day 1, 500 mg on Day 8), which provides therapeutic drug concentrations for 7-14 days from a single or two administrations [3].

Pharmacokinetics Half-Life Dosing Regimen Outpatient Therapy

Sustained High Bone Concentrations: Validating Potential for Off-Label Osteomyelitis Treatment

Dalbavancin demonstrates excellent and sustained penetration into bone and articular tissue, a crucial advantage for treating osteoarticular infections, which often require weeks of intravenous therapy. In a phase I study, a single 1,000 mg intravenous dose of dalbavancin resulted in cortical bone concentrations of 6.3 μg/g at 12 hours post-infusion and 4.1 μg/g at two weeks post-infusion [1]. These concentrations remain well above the dalbavancin MIC90 for *S. aureus* (0.06 μg/mL) for an extended period. For comparison, vancomycin bone concentrations range from 2.7 to 9.3 μg/mL, but due to its short half-life, maintaining these levels requires continuous or twice-daily infusions [2]. Dalbavancin's sustained bone levels support its growing off-label use and investigation in clinical trials for osteomyelitis.

Osteomyelitis Tissue Penetration Bone Concentration Off-Label Use

Significantly Lower Nephrotoxicity Rate Compared to Vancomycin: A Post-Hoc Analysis of Phase 3 Trials

In a post-hoc analysis of three pivotal dalbavancin clinical trials, patients treated with any dalbavancin regimen had a significantly lower rate of nephrotoxicity compared to patients who received intravenous vancomycin for at least 10 days. The rate of nephrotoxicity (defined as a ≥50% increase from baseline serum creatinine or an absolute increase of ≥0.5 mg/dL) was 3.7% (49/1,325) for dalbavancin-treated patients versus 9.3% (5/54) for vancomycin-only patients (P = 0.039) [1]. This represents a 60% relative risk reduction in nephrotoxicity for dalbavancin. This safety advantage is likely attributable to the avoidance of vancomycin's dose-dependent renal tubular toxicity and the elimination of the need for therapeutic drug monitoring to maintain a safe trough level.

Safety Nephrotoxicity Adverse Events Vancomycin

Extensive Tissue Distribution Despite High Protein Binding: Volume of Distribution >10 L

Despite being highly protein-bound (93-98%), dalbavancin exhibits a steady-state volume of distribution (Vss) of >10 L, which is larger than that of vancomycin (Vss ~0.4-1 L/kg, or ~28-70 L for a 70kg adult) and comparable to other lipoglycopeptides [1]. More importantly, its penetration into specific tissues is well-characterized and clinically relevant. For instance, dalbavancin achieves the highest concentration in skin blister fluid compared to other lipoglycopeptides: 60% of the simultaneous plasma concentration, versus 40% for telavancin and 19% for oritavancin [2]. This high degree of tissue distribution ensures that the drug reaches the site of infection in skin and soft tissue structures effectively, correlating with its high clinical success rate.

Pharmacokinetics Volume of Distribution Tissue Penetration Protein Binding

Dalvance (Dalbavancin) High-Value Application Scenarios Driven by Quantitative Evidence


Outpatient Antimicrobial Therapy (OPAT) for ABSSSI: Direct-to-Home or Observation Unit Administration

Based on the evidence of a >14-day half-life [1] and Phase 3 non-inferior efficacy , a patient with a complicated ABSSSI (e.g., cellulitis, major abscess) requiring IV antibiotics can be treated with a single 1,500 mg IV dose of dalbavancin in an emergency department or outpatient infusion center and then discharged home without any further antibiotics. This avoids a 3-7 day hospitalization for daily vancomycin infusions and monitoring, or the placement of a PICC line for home health services. This model is ideal for healthcare systems aiming to reduce inpatient bed utilization and for patients who are reliable for follow-up but for whom daily IV access is a barrier.

Long-Term Suppressive Therapy for Prosthetic Joint Infection (PJI) or Chronic Osteomyelitis

The sustained bone penetration data (4.1 μg/g at 2 weeks post-dose) [2] and low nephrotoxicity profile (3.7% vs. 9.3% for vancomycin) [3] position dalbavancin as an attractive off-label option for chronic osteoarticular infections requiring 4-8 weeks of therapy. Instead of a 6-week course of daily vancomycin via a PICC line with weekly lab monitoring, a patient could receive weekly dalbavancin infusions in a clinic. This eliminates PICC line complications (thrombosis, infection), reduces the burden on home health resources, and avoids vancomycin's cumulative renal toxicity, particularly in elderly or comorbid patients.

Treatment of MRSA Infections in Patients with High Risk for or Existing Renal Impairment

Given the statistically significant 60% relative reduction in nephrotoxicity compared to vancomycin [3], dalbavancin is a scientifically sound selection for treating susceptible Gram-positive infections in patients with baseline chronic kidney disease (CKD), those on concomitant nephrotoxic medications, or those who are elderly. The evidence supports that dalbavancin achieves therapeutic concentrations without the need for TDM and with a substantially lower risk of causing or exacerbating acute kidney injury. This simplifies clinical management and reduces the need for frequent serum creatinine monitoring.

Use in Clinical Trials for Novel Indications Requiring Prolonged Gram-Positive Coverage

For researchers designing clinical trials for conditions like infective endocarditis or complicated bacteremia, dalbavancin's unique PK/PD profile (half-life >14 days, Vss >10 L) [1] and superior *in vitro* potency (MIC90 0.094 μg/mL) [4] make it an ideal investigational agent. Its ability to provide weeks of therapeutic coverage from a few doses simplifies trial logistics, improves patient adherence, and allows for more robust comparisons against standard-of-care regimens that are logistically cumbersome (e.g., daily IV vancomycin or daptomycin). This supports the procurement of dalbavancin for investigator-initiated trials exploring its use in these challenging infections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dalvance

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.